Methyl 7-ketocholate
CAS No.: 10538-65-5
Cat. No.: VC21288204
Molecular Formula: C25H40O5
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10538-65-5 |
---|---|
Molecular Formula | C25H40O5 |
Molecular Weight | 420.6 g/mol |
IUPAC Name | methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Standard InChI | InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,21,23,26,28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,21+,23+,24+,25-/m1/s1 |
Standard InChI Key | BCPZDSVCYKERMU-CDKLUHQYSA-N |
Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Introduction
Chemical Structure and Physical Properties
Methyl 7-ketocholate, also known as Methyl-7-keto-3a,12a-dihydroxy-5b-cholanoate, features a steroid backbone with a ketone group at the C-7 position and a methyl ester group at the terminal carboxylic acid . The compound has the molecular formula C25H40O5, indicating its complex structure with multiple functional groups.
Based on data from related compounds, we can infer the following physical properties for Methyl 7-ketocholate:
Property | Value |
---|---|
Molecular Formula | C25H40O5 |
Molecular Weight | ~420.59 g/mol |
Physical State | Crystalline solid |
Melting Point | ~107-110°C |
Boiling Point | ~505°C at 760 mmHg |
Density | ~1.1 g/cm³ |
Flash Point | ~162°C |
The compound contains hydroxyl groups at positions 3 and 12, which contribute to its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic environments . This characteristic is essential for its potential biological activities and pharmaceutical applications.
Biochemical Significance in Steroid Metabolism
Methyl 7-ketocholate represents an important intermediate in the metabolic pathways of bile acids. In biological systems, bile acids undergo various transformations, including oxidation at specific positions like C-7, which leads to the formation of 7-keto derivatives.
Metabolic Pathways and Transformations
The metabolism of bile acids involves several enzyme-catalyzed reactions. In particular, the oxidation of the 7-hydroxyl group in bile acids like cholate can lead to the formation of 7-keto derivatives . This oxidation is often catalyzed by hydroxysteroid dehydrogenases, which are crucial enzymes in steroid metabolism.
The microbial degradation of bile salts provides insights into the metabolism of compounds like Methyl 7-ketocholate. Bacteria such as those belonging to the Sphingomonadaceae family employ specific pathways for bile salt degradation . These degradation pathways often involve oxidation of the steroid nucleus, side-chain degradation via β-oxidation, and cleavage of the steroid rings .
Relation to Bile Acid Metabolism
In the context of bile acid metabolism, compounds like Methyl 7-ketocholate are significant as they represent modified bile acids that may have altered biological activities. The presence of a ketone group at C-7 instead of a hydroxyl group changes the compound's polarity, hydrogen-bonding capabilities, and interaction with cellular components.
Comparative Analysis with Related Compounds
Comparison with 7-Ketocholesterol
7KC affects cellular membranes by creating surface packing defects, leading to increased permeability and calcium influx that can induce apoptosis . It also activates NADPH oxidase, leading to reactive oxygen species (ROS) generation and oxidative stress . Given the structural similarities, Methyl 7-ketocholate might exhibit similar membrane interactions, although likely modulated by the presence of its methyl ester group and different hydroxylation pattern.
Relationship to Other Bile Acid Derivatives
Methyl 7-ketocholate shares structural features with several bile acid derivatives. The table below compares key structural elements:
Compound | C-3 Position | C-7 Position | C-12 Position | Side Chain |
---|---|---|---|---|
Methyl 7-ketocholate | 3α-hydroxyl | 7-keto | 12α-hydroxyl | Methyl ester |
7-Ketolithocholic Methyl ester | 3α-hydroxyl | 7-keto | - | Methyl ester |
Cholate | 3α-hydroxyl | 7α-hydroxyl | 12α-hydroxyl | Carboxylic acid |
This comparison highlights the distinct features of Methyl 7-ketocholate and its relationship to other bile acid derivatives with varying patterns of oxygenation and side-chain modifications .
Bacterial Degradation Pathways
Research on bacterial degradation of bile salts provides insights into the potential metabolic fate of compounds like Methyl 7-ketocholate in environmental and microbiological contexts.
Enzymatic Transformations
Bacterial species, particularly those in the Sphingomonadaceae family, have evolved specialized pathways for degrading bile salts. These pathways often involve initial A-ring oxidation leading to Δ4-3-keto intermediates, followed by further transformations including side-chain degradation .
The degradation pathway typically involves:
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Oxidation of the A-ring to form Δ4-3-keto intermediates
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Side-chain degradation via β-oxidation and aldolytic reactions
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9α-hydroxylation by the monooxygenase complex KshAB
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B-ring cleavage leading to 9,10-seco-steroids
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Further degradation through hydroxylation and meta-cleavage of the A-ring
These bacterial degradation pathways are significant for understanding the environmental fate of steroid compounds and may also provide insights into potential biotransformation strategies for Methyl 7-ketocholate.
Novel Metabolites and Intermediates
Recent research has identified novel metabolites in the bacterial degradation of bile salts. For instance, a compound named 4-methyl-3-deoxy-1,9,12-trihydroxyestra-1,3,5(10)7-tetraene-6,17-dione (MDTETD) has been identified as an intermediate with an unusual ring structure featuring a 180° rotated aromatic A-ring . Such findings highlight the complex transformations these steroidal compounds can undergo during microbial degradation.
Analytical Methods and Detection Techniques
The analysis and detection of steroid compounds like Methyl 7-ketocholate typically involve chromatographic techniques coupled with various detection methods.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separating and quantifying steroid compounds. For compounds like Methyl 7-ketocholate, reverse-phase HPLC with suitable detection methods would be appropriate due to its moderate polarity.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable structural information for steroid compounds. Techniques like HSQC, HMBC, NOESY, and COSY are essential for elucidating the complex structures of steroids and their metabolites . Mass spectrometry (MS) is another powerful technique for identifying and characterizing steroid compounds, offering information about molecular weight and fragmentation patterns.
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